ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic elements, makes it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency. The industrial process would also focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain substituents with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (2Z)-5-(2,5-DIMETHOXYPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with different substituents. Examples might include:
- Ethyl 5-(2,5-dimethoxyphenyl)-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(2,5-dimethoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with enhanced properties.
Properties
Molecular Formula |
C31H30FN3O5S |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(2,5-dimethoxyphenyl)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H30FN3O5S/c1-7-40-30(37)27-18(3)33-31-35(28(27)24-16-23(38-5)12-13-25(24)39-6)29(36)26(41-31)15-20-14-17(2)34(19(20)4)22-10-8-21(32)9-11-22/h8-16,28H,7H2,1-6H3/b26-15- |
InChI Key |
MEURJESJDSNBBE-YSMPRRRNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)F)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)F)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)F)C)S2)C |
Origin of Product |
United States |
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